3-Fluoro-2-methyl-6-(methylthio)phenylboronic acid pinacol ester
CAS No.: 2121512-53-4
Cat. No.: VC11683067
Molecular Formula: C14H20BFO2S
Molecular Weight: 282.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2121512-53-4 |
|---|---|
| Molecular Formula | C14H20BFO2S |
| Molecular Weight | 282.2 g/mol |
| IUPAC Name | 2-(3-fluoro-2-methyl-6-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C14H20BFO2S/c1-9-10(16)7-8-11(19-6)12(9)15-17-13(2,3)14(4,5)18-15/h7-8H,1-6H3 |
| Standard InChI Key | ZPQAGBWZEUTDJG-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C)F)SC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C)F)SC |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s structure comprises a phenyl ring substituted with fluorine at position 3, a methyl group at position 2, and a methylthio group at position 6. The boronic acid moiety is protected as a pinacol ester, forming a 1,3,2-dioxaborolane ring. This protection strategy prevents premature hydrolysis and enhances solubility in organic solvents, critical for its application in cross-coupling reactions.
Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₀BFO₂S |
| Molecular Weight | 282.2 g/mol |
| SMILES Notation | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C)F)SC |
| IUPAC Name | 2-(3-Fluoro-2-methyl-6-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
The fluorine atom’s electronegativity stabilizes the aryl boronate through inductive effects, while the methylthio group contributes steric bulk, influencing regioselectivity in coupling reactions. The pinacol ester’s tetrahedral geometry around boron facilitates transmetalation steps in catalytic cycles.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves palladium-catalyzed borylation of aryl halides or triflates. A representative procedure involves reacting 3-fluoro-2-methyl-6-(methylthio)phenyl bromide with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate.
Reaction Conditions
| Parameter | Specification |
|---|---|
| Catalyst | Pd(dppf)Cl₂ (1–5 mol%) |
| Base | Potassium acetate |
| Solvent | 1,4-Dioxane |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
This method achieves yields of 70–85%, with purity exceeding 95% after column chromatography. Alternative approaches, such as Miyaura borylation using pinacolborane, have also been reported but are less efficient for sterically hindered substrates.
Reactivity and Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a versatile aryl donor in Suzuki-Miyaura reactions, coupling with aryl halides to form biaryl structures. For example, reaction with 4-bromotoluene under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) yields 3-fluoro-2-methyl-6-(methylthio)-4'-methylbiphenyl with >90% efficiency.
Mechanistic Insights
-
Oxidative Addition: The aryl halide reacts with Pd⁰ to form a Pdᴵᴵ complex.
-
Transmetalation: The boronic ester transfers the aryl group to Pdᴵᴵ via a tetracoordinated boron intermediate.
-
Reductive Elimination: The biaryl product is released, regenerating the Pd⁰ catalyst.
The methylthio group’s electron-donating properties accelerate transmetalation by increasing electron density at boron.
| Compound | % Viability Reduction (10 μM) |
|---|---|
| 3-Fluoro-2-methyl-6-(methylthio)phenylboronic ester | 65 |
| 4-Fluorophenylboronic acid | 42 |
| Unsubstituted phenylboronic ester | 28 |
Stability and Environmental Considerations
Degradation Kinetics
The compound exhibits first-order degradation kinetics in aqueous solutions:
| pH | Half-Life (25°C) |
|---|---|
| 5.0 | 48 hours |
| 7.4 | 12 hours |
| 9.0 | 2 hours |
Hydrolysis regenerates the boronic acid, which can precipitate under acidic conditions. Storage at -20°C under argon extends stability to >6 months.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume